Dibutyl phenyl phosphate

Catalog No.
S567549
CAS No.
2528-36-1
M.F
C14H23O4P
M. Wt
286.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phenyl phosphate

CAS Number

2528-36-1

Product Name

Dibutyl phenyl phosphate

IUPAC Name

dibutyl phenyl phosphate

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

InChI

InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

YICSVBJRVMLQNS-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
In water, 96.0 mg/L at 25 °C
Very low solubility in wate

Synonyms

dibutyl phenylphosphate, dibutylphenylphosphate

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1

The exact mass of the compound Dibutyl phenyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72.5° f (ntp, 1992)3.35e-04 min water, 96.0 mg/l at 25 °cvery low solubility in water. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibutyl phenyl phosphate (CAS 2528-36-1) is a mixed alkyl-aryl organophosphate ester, a structural class that provides a distinct balance of properties compared to fully alkylated or fully arylated phosphate esters. It functions as both a flame retardant and a plasticizer, primarily in polymer systems like PVC and engineering thermoplastics. Its key procurement-relevant characteristics—thermal stability, plasticizing efficiency, and flame retardancy—are a direct result of its hybrid chemical structure, positioning it as a specific choice rather than a generic commodity phosphate.

Direct substitution of Dibutyl phenyl phosphate with common alternatives like Tributyl phosphate (TBP) or Triphenyl phosphate (TPP) often fails due to critical performance trade-offs. TBP, a trialkyl phosphate, typically offers better low-temperature flexibility but suffers from lower thermal stability and flame retardant efficacy. Conversely, TPP, a triaryl phosphate, provides high thermal stability but can be a less efficient plasticizer and may exhibit higher volatility or compatibility issues in certain polymer matrices. The mixed alkyl-aryl structure of DBPP is specifically chosen to achieve a functional balance between the processability and flexibility imparted by the butyl groups and the thermal stability and fire resistance conferred by the phenyl group, a combination not replicated by its non-hybrid analogs.

Improved Thermal Stability Over Fully Alkylated Phosphates for High-Temperature Processing

Dibutyl phenyl phosphate's mixed alkyl-aryl structure provides a significant thermal stability advantage over purely aliphatic phosphate esters like Tributyl phosphate (TBP). Thermogravimetric analysis (TGA) shows that TBP begins to decompose and experiences significant weight loss well below 300°C. In contrast, aryl phosphates like Triphenyl phosphate (TPP) show much higher stability, with 5% weight loss not occurring until over 300°C. DBPP's properties are intermediate, offering higher stability than TBP, which is critical for processing engineering plastics at elevated temperatures where TBP would prematurely degrade.

Evidence DimensionThermal Decomposition Onset (TGA)
Target Compound DataInherently more stable than trialkyl phosphates due to the presence of the phenyl group.
Comparator Or BaselineTributyl phosphate (TBP) begins to decompose at its boiling point of 289°C.
Quantified DifferenceOffers a higher processing temperature window compared to TBP before significant degradation occurs.
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere.

This improved thermal stability allows for use in polymer compounding and processing applications at temperatures that would cause unacceptable degradation and outgassing with TBP.

Balanced Flame Retardancy and Plasticization in Flexible Polymers

In flexible polymer systems like PVC, DBPP provides a functional balance between flame retardancy and plasticization that is difficult to achieve with single-class substitutes. Triaryl phosphates (e.g., TPP) are effective flame retardants but are often less efficient plasticizers, requiring higher concentrations that can negatively affect physical properties. Trialkyl phosphates (e.g., TBP) are efficient plasticizers but offer lower flame retardant performance. The combination of butyl and phenyl groups in DBPP allows it to contribute effectively to fire safety metrics like the Limiting Oxygen Index (LOI) while simultaneously achieving desired flexibility (lower glass transition temperature, Tg) at reasonable loading levels.

Evidence DimensionFlame Retardancy (LOI) & Plasticizer Efficiency (Tg depression)
Target Compound DataProvides a combination of both flame retardancy and plasticizing effects.
Comparator Or BaselineTriphenyl phosphate (TPP) is an effective flame retardant but a less efficient plasticizer. Tributyl phosphate (TBP) is an efficient plasticizer but a less effective flame retardant.
Quantified DifferenceAchieves a target level of flame retardancy with better plasticizing efficiency than TPP, or better flame retardancy for a given level of flexibility than TBP.
ConditionsFormulation in flexible PVC or other polymer systems.

For applications requiring both flexibility and a V-0 or V-2 UL94 rating, DBPP can meet both criteria more efficiently than using TPP alone or TBP in combination with another flame retardant.

Enhanced Reductive Stability in Lithium-Ion Battery Electrolytes

In the context of non-flammable electrolytes for lithium-ion batteries, replacing alkyl groups in phosphate esters with aryl (phenyl) groups is a known strategy to improve reductive stability. Purely trialkyl phosphates like TBP are susceptible to reduction on the surface of graphite anodes, which can lead to continuous electrolyte decomposition and poor battery cycle life. The presence of the electron-withdrawing phenyl group in DBPP enhances its stability against reduction compared to TBP. This allows it to function as a flame-retarding co-solvent or additive without compromising the formation of a stable solid electrolyte interphase (SEI) on the anode, a critical factor for long-term battery performance.

Evidence DimensionElectrochemical Reductive Stability
Target Compound DataImproved stability against reduction at the anode surface.
Comparator Or BaselineTrialkyl phosphates (e.g., Tributyl phosphate) have lower reductive stability.
Quantified DifferenceLeads to more stable SEI formation and higher coulombic efficiency over cycling compared to electrolytes containing TBP.
ConditionsUse as a flame-retardant additive in carbonate-based electrolytes for lithium-ion batteries with graphite anodes.

This improved electrochemical compatibility makes DBPP a more viable candidate than TBP for developing safer, abuse-tolerant lithium-ion batteries without sacrificing essential performance metrics.

Flame Retardant for Engineering Plastics with Mid-to-High Processing Temperatures

For compounding in engineering plastics like PPO or PC/ABS alloys that are processed at temperatures exceeding the stability limits of TBP. The enhanced thermal stability of DBPP prevents premature degradation, reducing volatiles and ensuring the integrity of the final part, a direct benefit of its aryl-phosphate character.

Balanced Plasticizer/Flame Retardant for Flexible PVC and Polyurethanes

In applications such as wire & cable insulation, coatings, or flexible films where a specific level of flexibility must be achieved alongside a mandated flame retardancy rating (e.g., UL94 V-0). DBPP's dual functionality allows formulators to meet both performance targets without the complexity and potential compatibility issues of blending a pure plasticizer with a separate, solid flame retardant.

Formulating Abuse-Tolerant Electrolytes for Lithium-Ion Batteries

As a flame-retarding additive in lithium-ion battery electrolytes. Its superior reductive stability compared to trialkyl phosphates like TBP makes it more compatible with graphite anodes, leading to better cycle life and coulombic efficiency while simultaneously reducing the flammability of the electrolyte.

Physical Description

Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992)
Liquid
Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH]

Color/Form

Clear slightly yellow liquid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.13339621 Da

Monoisotopic Mass

286.13339621 Da

Boiling Point

131-132 °C

Flash Point

greater than 200 °F (NTP, 1992)
177 °C
129 °C (closed cup); 177 °C (open cup)

Heavy Atom Count

19

Density

1.0691 at 25 °C/25 °C

LogP

4.27 (LogP)
log Kow = 4.27
log Kow = 3.23

Odor

Butanolic

Decomposition

When heated to decomposition it emits toxic fumes of phosphorous oxides.

UNII

LXX4UW7ZYD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 41 of 43 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dibutylphenyl phosphate is a clear, slightly yellow liquid. It has a wine like odor. Dibutyl phenyl phosphate has low solubility in water. USE: Dibutyl phenyl phosphate is used as a fire-resistant additive to aircraft hydraulic fluids. It is also used as an additive in lubricants. EXPOSURE: Exposure to dibutyl phenyl phosphate can be from inhalation, or skin or eye contact. This exposure will most often happen from workers using hydraulic fluids or lubricants. Dibutyl phenyl phosphate released to water or soil is not likely to volatilize. It will move slowly through soil because it binds with soil particles. It will be broken down rapidly by microbes. Dibutyl phenyl phosphate is expected to build up moderately in aquatic organisms. If released to air, it will break down rapidly. RISK: Eye and skin irritation have been reported by workers following contact with dibutyl phenyl phosphate. Nose and throat irritation accompanied by wheezing and coughing also have been reported by workers breathing in air with particles or vapors of dibutyl phenyl phosphate generated at high temperatures. Nervous system effects were found in laboratory animals after dibutyl phenyl phosphate was repeatedly applied to the skin at high doses. Effects on the liver, bladder, and ovaries were found in laboratory animals given food containing high concentrations of dibutyl phenyl phosphate for many days. No abortions or birth defects in offspring were found in laboratory animals given high doses of dibutyl phenyl phosphate by mouth several times during pregnancy. The potential for dibutyl phenyl phosphate to cause cancer in humans or laboratory animals has not been studied. The potential for dibutyl phenyl phosphate to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (SRC)

Vapor Pressure

0.007 [mmHg]
VP: 0.007 torr at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2528-36-1

Wikipedia

Dibutyl phenyl phosphate

Methods of Manufacturing

REACTION OF N-BUTYL ALCOHOL & PHENYL PHOSPHORODICHLORIDATE

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Phosphoric acid, dibutyl phenyl ester: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Dates

Last modified: 08-15-2023

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